![molecular formula C9H19N B098003 Methylamine, N-(1-methylheptylidene)- CAS No. 18641-72-0](/img/structure/B98003.png)
Methylamine, N-(1-methylheptylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine, N-(1-methylheptylidene)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has been studied for various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Methylamine, N-(1-methylheptylidene)- is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. This compound has also been shown to have potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Methylamine, N-(1-methylheptylidene)- has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and enhance the immune system. This compound has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methylamine, N-(1-methylheptylidene)- has several advantages for lab experiments, including its ability to act as a catalyst in organic reactions, its potential therapeutic effects, and its use in the development of new materials. However, this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of Methylamine, N-(1-methylheptylidene)-, including its role as a potential therapeutic agent for various diseases, its use in the development of new materials, and its potential applications in the field of catalysis. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound, as well as its limitations and potential toxicity.
Conclusion:
Methylamine, N-(1-methylheptylidene)- is a unique chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has been studied for various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic effects and limitations of this compound, as well as its potential applications in the field of catalysis and materials science.
Synthesemethoden
Methylamine, N-(1-methylheptylidene)- is synthesized using a specific method that involves the reaction of heptanal and methylamine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, which promotes the formation of the desired product. The resulting compound is then purified using various methods, such as distillation and chromatography, to obtain a pure form of Methylamine, N-(1-methylheptylidene)-.
Wissenschaftliche Forschungsanwendungen
Methylamine, N-(1-methylheptylidene)- has been studied for various scientific research applications, including its role as a catalyst in organic reactions, a building block in the synthesis of bioactive compounds, and a potential therapeutic agent for various diseases. This compound has also been studied for its use in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
18641-72-0 |
---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-methyloctan-2-imine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
FSRAGPMMSFRFCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=NC)C |
Kanonische SMILES |
CCCCCCC(=NC)C |
Synonyme |
N-(1-Methylheptylidene)methylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.